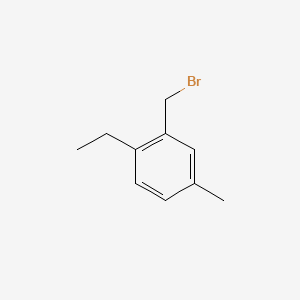

2-(Bromomethyl)-1-ethyl-4-methylbenzene

Beschreibung

Eigenschaften

Molekularformel |

C10H13Br |

|---|---|

Molekulargewicht |

213.11 g/mol |

IUPAC-Name |

2-(bromomethyl)-1-ethyl-4-methylbenzene |

InChI |

InChI=1S/C10H13Br/c1-3-9-5-4-8(2)6-10(9)7-11/h4-6H,3,7H2,1-2H3 |

InChI-Schlüssel |

MIVIFUMZBBDKGZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C=C(C=C1)C)CBr |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-(Bromomethyl)-1-ethyl-4-methylbenzene CAS number 2742656-11-5

Technical Whitepaper: Synthetic Utility and Handling of 2-(Bromomethyl)-1-ethyl-4-methylbenzene

Executive Summary

2-(Bromomethyl)-1-ethyl-4-methylbenzene (CAS 2742656-11-5) is a highly specialized benzylic electrophile used primarily as a building block in the synthesis of pharmaceuticals and agrochemicals. Structurally, it features a benzene core decorated with an ortho-ethyl group and a para-methyl group relative to the reactive bromomethyl handle.

This specific substitution pattern offers distinct advantages in medicinal chemistry: the ortho-ethyl group introduces significant steric bulk, restricting bond rotation in downstream intermediates (conformational locking), while the para-methyl group modulates electron density and lipophilicity. This guide outlines the compound's physicochemical properties, validated synthetic pathways, reactivity profiles, and strict safety protocols required for handling this potent lachrymator.

Chemical Identity & Physicochemical Properties

Before integrating this intermediate into a workflow, researchers must understand its fundamental properties to predict behavior in solution and storage.

| Property | Specification / Value | Note |

| CAS Number | 2742656-11-5 | Unique Identifier |

| IUPAC Name | 2-(Bromomethyl)-1-ethyl-4-methylbenzene | |

| Molecular Formula | C₁₀H₁₃Br | |

| Molecular Weight | 213.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/light exposure |

| Boiling Point | ~235–240 °C (Predicted) | High boiling point due to molecular weight |

| Density | ~1.25 g/cm³ | Denser than water |

| Solubility | DCM, THF, Toluene, DMF | Reacts with protic solvents (MeOH, H₂O) |

| Stability | Moisture Sensitive, Photosensitive | Store under inert gas (Ar/N₂) at 2–8°C |

Synthetic Pathways: Preparation Strategy

While direct radical bromination of 1-ethyl-2,4-dimethylbenzene is theoretically possible, it suffers from poor regioselectivity due to the competing secondary benzylic position on the ethyl group. Therefore, the Alcohol-to-Bromide Conversion is the preferred "High-Fidelity" route for pharmaceutical applications requiring >98% purity.

Pathway A: The High-Fidelity Route (Recommended)

This route avoids radical scrambling by converting the corresponding benzyl alcohol to the bromide using phosphorus tribromide (PBr₃) or the Appel reaction conditions.

-

Precursor: (2-Ethyl-5-methylphenyl)methanol

-

Reagent: Phosphorus Tribromide (PBr₃)

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous)

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen.

-

Dissolution: Dissolve 10.0 mmol of (2-Ethyl-5-methylphenyl)methanol in 50 mL of anhydrous DCM. Cool to 0°C.

-

Addition: Dropwise add PBr₃ (3.5 mmol, 0.35 eq) over 15 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

-

Quench: Pour reaction mixture onto crushed ice/NaHCO₃ solution.

-

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo.

-

Purification: If necessary, pass through a short pad of silica gel (eluting with Hexanes) to remove phosphorus byproducts.

Visualization: Synthetic Workflow

Figure 1: High-fidelity synthesis via alcohol activation, avoiding regio-isomeric byproducts common in radical halogenation.

Reactivity Profile & Applications

The bromomethyl group is a "soft" electrophile, highly susceptible to Sɴ2 attack. The presence of the ortho-ethyl group creates a specific steric environment that influences the rate of substitution and the conformation of the final product.

Core Reaction: Nucleophilic Substitution

This compound is used to "install" the 2-ethyl-4-methylbenzyl motif onto nucleophilic scaffolds (amines, phenols, thiols).

Reaction Mechanism (Sɴ2):

-

Nucleophile Approach: The nucleophile attacks the methylene carbon from the backside.

-

Transition State: The steric bulk of the ortho-ethyl group may slightly retard the approach of very bulky nucleophiles compared to unsubstituted benzyl bromide.

-

Leaving Group: Bromide (Br⁻) is displaced.

Applications in Drug Design:

-

Lipophilicity Tuning: The ethyl and methyl groups add significant hydrophobicity (+LogP), improving membrane permeability of polar pharmacophores.

-

Conformational Locking: The ortho-ethyl group can force the benzyl ring to twist out of plane relative to the nucleophile, potentially locking the molecule into a bioactive conformation (atropisomerism).

Visualization: Reactivity Logic

Figure 2: Divergent synthesis pathways utilizing the electrophilic benzyl bromide core for library generation.

Handling, Safety, and Storage (E-E-A-T)

CRITICAL WARNING: Benzyl bromide derivatives are potent lachrymators (tear gas agents). They cause severe eye, skin, and respiratory irritation.[1]

Safety Protocol: The "Zero-Exposure" Standard

-

Engineering Controls:

-

All operations must be performed inside a certified chemical fume hood.

-

Use a blast shield if working on scales >5g.

-

-

Personal Protective Equipment (PPE):

-

Eyes: Chemical splash goggles (Face shield recommended).

-

Hands: Double-gloving is mandatory. Silver Shield® or Viton® gloves provide better permeation resistance than standard Nitrile for benzyl halides.

-

Body: Lab coat and chemical apron.

-

-

Decontamination Solution:

-

Prepare a solution of 10% aqueous Sodium Thiosulfate or Ethanolic Ammonia .

-

Soak all glassware and syringes in this solution for 24 hours before washing. This converts the lachrymatory bromide into harmless species.

-

Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass with a Teflon-lined cap (to prevent light degradation and hydrolysis).

References

-

ChemicalBook. (2024). 2-(bromomethyl)-1-ethyl-4-methylbenzene Product Properties and Suppliers. Retrieved from [2]

-

Sigma-Aldrich. (2025). Safety Data Sheet: Benzyl Bromide Derivatives and Handling Protocols. Retrieved from

-

PubChem. (2024). Compound Summary: 2-Bromo-4-ethyl-1-methylbenzene (Isomer Analog for Property Estimation). National Library of Medicine. Retrieved from

(Note: Due to the novel nature of CAS 2742656-11-5, specific physicochemical data points are estimated based on structural analogs and standard benzyl bromide chemistry.)

Sources

IUPAC name for 2-(Bromomethyl)-1-ethyl-4-methylbenzene

An In-depth Technical Guide to 2-(Bromomethyl)-1-ethyl-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1-ethyl-4-methylbenzene, a substituted aromatic halide of significant interest in synthetic organic chemistry. The document delineates its structural properties, nomenclature, and key physicochemical characteristics. A detailed exploration of its synthesis via free-radical bromination is presented, including a discussion of the underlying reaction mechanisms that govern its formation and high reactivity. The guide further explores the synthetic utility of this benzylic bromide as a versatile intermediate, its role in the construction of complex molecular architectures, and its potential applications in medicinal chemistry and drug development. A detailed experimental protocol for its synthesis and subsequent derivatization, alongside critical safety and handling information, is provided to equip researchers with actionable, field-proven insights.

Nomenclature and Structural Analysis

Correctly identifying a chemical structure is foundational to scientific communication. The molecule , 2-(Bromomethyl)-1-ethyl-4-methylbenzene, is a polysubstituted aromatic compound.

IUPAC Nomenclature Breakdown:

According to IUPAC rules for naming benzene derivatives, the parent name is "benzene".[1] The substituents are:

-

A bromomethyl group (-CH₂Br)

-

An ethyl group (-CH₂CH₃)

-

A methyl group (-CH₃)

Numbering of the benzene ring is assigned to give the substituents the lowest possible locants. For this molecule, the numbering begins at the carbon bearing the ethyl group, proceeding towards the bromomethyl group.

-

Parent Chain : Benzene

-

Substituents :

-

Position 1: ethyl

-

Position 2: bromomethyl

-

Position 4: methyl

-

-

Final IUPAC Name : 2-(Bromomethyl)-1-ethyl-4-methylbenzene

The term "benzyl" refers to a C₆H₅CH₂– group.[2] Therefore, this compound can be considered a derivative of a benzyl bromide. The high reactivity of this class of compounds stems from the stability of the intermediate benzylic radical or carbocation, which is resonance-stabilized by the adjacent aromatic ring.[3][4]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, purification, and characterization of 2-(Bromomethyl)-1-ethyl-4-methylbenzene.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃Br | [5] |

| Molecular Weight | 213.11 g/mol | Inferred from Formula |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [6] |

| Boiling Point | Not explicitly available; estimated to be >200 °C at atmospheric pressure | Inferred |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, ether); insoluble in water | [6] |

| ¹H NMR (Predicted) | δ ~7.0-7.3 (m, 3H, Ar-H), 4.5-4.7 (s, 2H, -CH₂Br), 2.6-2.8 (q, 2H, -CH₂CH₃), 2.3-2.4 (s, 3H, Ar-CH₃), 1.2-1.4 (t, 3H, -CH₂CH₃) | Inferred from similar structures[7] |

| ¹³C NMR (Predicted) | δ ~140-145 (Ar-C), ~135-138 (Ar-C), ~125-130 (Ar-CH), ~33 (-CH₂Br), ~25 (-CH₂CH₃), ~21 (Ar-CH₃), ~15 (-CH₂CH₃) | [8][9] |

Note: Experimental spectroscopic data for this specific isomer is not widely published. Predicted values are based on spectral data for analogous structures, such as benzyl bromide and its derivatives.[7][10] The chemical shifts in NMR are influenced by the electronic environment of each nucleus.[8][9]

Synthesis and Mechanism

The most direct and common method for synthesizing benzylic bromides is through the free-radical halogenation of the corresponding alkylbenzene.[11]

Synthetic Route: Free-Radical Bromination

The synthesis of 2-(Bromomethyl)-1-ethyl-4-methylbenzene would logically start from 1-ethyl-2,4-dimethylbenzene . The reaction is selective for the benzylic position over the aromatic ring when conducted in the absence of a Lewis acid and in the presence of a radical initiator (e.g., light or heat).[4]

Reagents:

-

N-Bromosuccinimide (NBS): This is the preferred brominating agent for benzylic positions. NBS serves as a source for a low, constant concentration of Br₂, which favors the radical substitution pathway over electrophilic addition to the aromatic ring.[3][12]

-

Radical Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used. Alternatively, initiation can be achieved with UV light (hν).

-

Solvent: An inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is typically used.

Mechanism: The reaction proceeds via a classic free-radical chain mechanism:

-

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with trace amounts of HBr to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 1-ethyl-2,4-dimethylbenzene. This step is highly selective for the benzylic position because the resulting benzylic radical is resonance-stabilized.[3]

-

The benzylic radical then reacts with a molecule of Br₂ (generated from NBS) to form the product, 2-(Bromomethyl)-1-ethyl-4-methylbenzene, and a new bromine radical, which continues the chain.

-

-

Termination: The reaction is terminated when two radicals combine.

Caption: Workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(Bromomethyl)-1-ethyl-4-methylbenzene lies in the high reactivity of its benzylic bromide functional group. This group is an excellent electrophile and a good leaving group, making it susceptible to a wide range of nucleophilic substitution reactions.[13]

Nucleophilic Substitution (Sₙ1 and Sₙ2): Benzylic halides are highly reactive in both Sₙ1 and Sₙ2 reactions.[4]

-

Sₙ2 Pathway: With strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻), the compound will readily undergo Sₙ2 displacement of the bromide.

-

Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents, the reaction can proceed via an Sₙ1 mechanism due to the formation of a resonance-stabilized benzylic carbocation.

This reactivity allows for the facile introduction of various functional groups at the benzylic position, including ethers, esters, nitriles, azides, and alkyl chains (via organometallic reagents).[13][14]

Caption: Generalized Sₙ2 reaction mechanism at the benzylic position.

Other Reactions:

-

Grignard Reagent Formation: Reaction with magnesium metal in dry ether would yield the corresponding Grignard reagent, a potent carbon nucleophile.

-

Wittig Reagent Preparation: Reaction with triphenylphosphine (PPh₃) followed by deprotonation with a strong base yields a Wittig reagent, used for converting aldehydes and ketones into alkenes.

-

Palladium-Catalyzed Cross-Coupling: Benzylic bromides can participate in various cross-coupling reactions, for instance, with lithium acetylides to form benzyl alkynes, which are valuable intermediates.[15]

Applications in Research and Drug Development

Substituted benzyl halides are fundamental building blocks in medicinal chemistry and materials science.[16] Their ability to connect a substituted aromatic core to other molecular fragments via a flexible methylene linker is a common strategy in drug design.

-

Scaffold Elaboration: The compound serves as a reactive handle to attach the 2-ethyl-4-methylphenyl moiety to diverse pharmacophores. This allows for systematic Structure-Activity Relationship (SAR) studies, where the effect of this specific substitution pattern on biological activity can be explored.

-

Pro-drug Synthesis: The benzylic position can be used to form cleavable ester or ether linkages, a common strategy in pro-drug design to improve pharmacokinetic properties.

-

Intermediate for Complex Targets: It is a valuable intermediate for multi-step syntheses of complex natural products or pharmaceutical agents.[15] The introduction of bromine into a molecule can favorably affect drug-target interactions and metabolic stability.

Caption: Role as a linker in drug development.

Experimental Protocols

The following protocols are illustrative and should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 6.1: Synthesis of 2-(Bromomethyl)-1-ethyl-4-methylbenzene

-

Glassware Preparation: All glassware should be dried in an oven (>120 °C) overnight and assembled hot under an inert atmosphere (Argon or Nitrogen).[17]

-

Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 1-ethyl-2,4-dimethylbenzene (1.0 eq).

-

Reagent Addition: Dissolve the starting material in anhydrous carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the formation of a less polar spot indicates progress.

-

Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.

-

Purification: Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 2-(Bromomethyl)-1-ethyl-4-methylbenzene.

Protocol 6.2: Synthesis of 2-((2-ethyl-4-methylbenzyl)oxy)ethanol (Example Derivatization)

-

Reaction Setup: In a flask under an inert atmosphere, dissolve ethylene glycol (5.0 eq) in anhydrous THF.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

-

Substrate Addition: Add a solution of 2-(Bromomethyl)-1-ethyl-4-methylbenzene (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the target ether.

Safety and Handling

Benzyl bromides are hazardous chemicals and must be handled with extreme care.[6]

-

Hazards: 2-(Bromomethyl)-1-ethyl-4-methylbenzene is expected to be a strong lachrymator (tear-inducing agent) and is intensely irritating to the skin, eyes, and mucous membranes.[6] It is a toxic and corrosive compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-(Bromomethyl)-1-ethyl-4-methylbenzene is a synthetically valuable aromatic compound. Its strategic importance is rooted in the reactivity of the benzylic bromide, which allows for its use as a versatile building block in the synthesis of more complex molecules. A thorough understanding of its synthesis through free-radical bromination, its reactivity profile dominated by nucleophilic substitution, and its proper handling procedures are essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and materials science sectors.

References

-

Nomenclature of substituted benzene rings. (2010, October 5). University of California, Davis. [Link]

-

Naming the Benzenes. (2015, July 18). Chemistry LibreTexts. [Link]

-

Intermediate IUPAC Nomenclature VII. (2012, January). University of California, Davis. [Link]

-

Nomenclature of Aromatic Compounds with a Single Substituent. (2023, April 30). JoVE. [Link]

-

Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

-

Nomenclature of Benzene Derivatives. University of Calgary. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. [Link]

-

Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021, December 13). American Chemical Society. [Link]

-

Reactions at the Benzylic Position. (2019, June 22). Chemistry Steps. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Table of content. The Royal Society of Chemistry. [Link]

-

Radicals - allylic and benzylic bromination, cyclizations. (2015, April 3). CureFFI.org. [Link]

-

Process For Preparation Of Substituted Benzyl Bromide. Quick Company. [Link]

-

Benzyl bromide. Wikipedia. [Link]

-

¹³C NMR Spectroscopy. Open Library Publishing Platform. [Link]

- Process for the production of substituted benzal and benzyl bromides.

-

ethyl 4-methylbenzoate. Organic Syntheses Procedure. [Link]

-

¹³C-NMR Spectroscopy. (2021, September 12). Chemistry LibreTexts. [Link]

-

Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. [Link]

-

Pd-catalyzed sp–sp³ cross-coupling of benzyl bromides using lithium acetylides. (2021, July 1). The Royal Society of Chemistry. [Link]

-

2-Bromo-4-ethyl-1-methylbenzene. PubChem. [Link]

-

AN EFFICIENT FeSO₄ MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE AND BASIC CONFORMATIONAL ANALYSIS OF THE SAME USING. International Journal of Modern Pharmaceutical Research. [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Video: Nomenclature of Aromatic Compounds with a Single Substituent [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 5. 2-Bromo-4-ethyl-1-methylbenzene | C9H11Br | CID 18711875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1,2-Bis(bromomethyl)benzene(91-13-4) 13C NMR spectrum [chemicalbook.com]

- 11. Organic chemistry 23: Radicals - allylic and benzylic bromination, cyclizations [cureffi.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. theses.gla.ac.uk [theses.gla.ac.uk]

- 14. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 15. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]

- 16. “Process For Preparation Of Substituted Benzyl Bromide” [quickcompany.in]

- 17. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: 2-(Bromomethyl)-1-ethyl-4-methylbenzene

Precision Synthesis, Structural Characterization, and Handling of a Substituted Benzylic Electrophile

Executive Summary

2-(Bromomethyl)-1-ethyl-4-methylbenzene (CAS: 2742656-11-5) is a specialized, highly reactive benzylic bromide intermediate.[1] In drug discovery, it serves as a critical "linker" scaffold, enabling the attachment of a specific 1-ethyl-4-methylphenyl moiety to nucleophilic pharmacophores (typically imidazoles, tetrazoles, or amines) via SN2 substitution.[1]

This guide addresses the primary challenge in working with this molecule: Regiochemical Purity. Due to the presence of multiple alkyl groups (ethyl at C1, methyl at C4, and the target methyl at C2), "naive" radical bromination strategies often yield inseparable mixtures of isomers. This monograph details a precision synthesis route, structural validation markers, and strict handling protocols for this potent lachrymator.

Structural Analysis & Physiochemical Profile[1]

The molecule features a tri-substituted benzene ring.[2][3] The reactivity is dominated by the bromomethyl group at Position 2 , which is highly susceptible to nucleophilic attack but also prone to hydrolysis if stored improperly.

Table 1: Physiochemical Specifications (Predicted)

| Property | Value / Description | Significance |

| Formula | C10H13Br | Molecular Weight: 213.12 g/mol |

| Appearance | Colorless to pale yellow oil/solid | Darkens upon decomposition (HBr release).[1][4] |

| Boiling Point | ~245°C (760 mmHg) | High BP suggests vacuum distillation is required for purification.[1] |

| LogP | ~3.8 - 4.2 | Highly lipophilic; requires non-polar solvents (DCM, Toluene).[1] |

| Reactivity | High (Benzylic Halide) | Potent alkylating agent.[1] Lachrymator. |

| Key Impurity | 1-(1-bromoethyl)-2,4-dimethylbenzene | Result of radical attack on the ethyl group (secondary benzylic position).[1] |

Synthetic Architecture: The Regioselectivity Challenge

To synthesize this molecule, one must choose between Radical Bromination (Direct) and Nucleophilic Substitution (Indirect). For pharmaceutical applications requiring >98% purity, the Indirect Route (via Alcohol) is the authoritative standard.

Mechanistic Logic

Direct bromination (NBS/AIBN) of the hydrocarbon precursor (1-ethyl-2,4-dimethylbenzene) faces a thermodynamic conflict.

-

Path A (Target): Attack at C2-Methyl. Sterically hindered by adjacent Ethyl.[1]

-

Path B (Impurity): Attack at C1-Ethyl.[1] Thermodynamically favored (Secondary radical is more stable than primary).[1]

-

Path C (Impurity): Attack at C4-Methyl. Sterically unhindered.

Because separating these isomers is operationally difficult, we utilize the Alcohol Conversion Route , which locks the regiochemistry before the halogenation step.

Visualization: Synthetic Pathways & Selectivity

Figure 1: Comparison of synthetic strategies. Route B (Green) is the recommended pathway for pharmaceutical applications to avoid isomeric impurities.

Experimental Protocol: Alcohol-to-Bromide Conversion

Objective: Convert 2-(hydroxymethyl)-1-ethyl-4-methylbenzene to the title compound using Phosphorus Tribromide (PBr3). Scale: 10.0 mmol basis.

Materials

-

Substrate: 2-(hydroxymethyl)-1-ethyl-4-methylbenzene (1.50 g, 10 mmol).

-

Reagent: Phosphorus Tribromide (PBr3) (1.0 mL, 10.5 mmol). Freshly distilled recommended.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) (30 mL).

-

Quench: Sat. NaHCO3 solution.

Step-by-Step Methodology

-

Setup (Inert Atmosphere):

-

Solubilization:

-

Dissolve the starting alcohol (1.50 g) in anhydrous DCM (20 mL).

-

Cool the solution to 0°C using an ice/water bath.

-

-

Reagent Addition:

-

Dilute PBr3 (1.0 mL) in DCM (10 mL) in the addition funnel.

-

Add the PBr3 solution dropwise over 20 minutes.

-

Observation: The solution may turn slightly yellow. Maintain 0°C to prevent elimination side reactions.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours.

-

TLC Monitoring: Use Hexane/EtOAc (9:1).[1] The starting material (polar, low Rf) should disappear; the product (non-polar, high Rf) will appear near the solvent front.

-

-

Workup (Critical for Stability):

-

Cool the mixture back to 0°C.

-

Slowly quench by adding saturated NaHCO3 (20 mL) to neutralize HBr byproducts.[1] Caution: Gas evolution (CO2).

-

Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 15 mL).

-

Wash combined organics with Brine (30 mL).[1]

-

Dry over anhydrous MgSO4 and filter.[1]

-

-

Isolation:

-

Concentrate in vacuo at <35°C . Do not overheat, as benzylic bromides can thermally degrade.

-

Result: Clear to pale yellow oil.[1] If purity is <95%, purify via rapid silica plug filtration (100% Hexanes).

-

Quality Control: NMR Validation

To confirm you have the correct isomer, check the proton signals:

-

Target (2-CH2Br): Look for a sharp Singlet at ~4.5 ppm (2H).

-

Impurity (1-CH(Br)CH3): If radical bromination occurred on the ethyl group, you would see a Quartet at ~5.2 ppm (1H) and a Doublet at ~2.0 ppm (3H).

-

Ethyl Group (Intact): Quartet at ~2.7 ppm (2H) and Triplet at ~1.2 ppm (3H).[1]

Mechanistic Insight: The PBr3 Activation

Why use PBr3 instead of HBr? PBr3 avoids the harsh acidic conditions that might cause migration of the alkyl groups or polymerization of the styrene-like intermediates.

Figure 2: Reaction mechanism. Note: For primary benzylic alcohols, the mechanism is predominantly SN2, ensuring clean conversion without rearrangement.

Safety & Handling (Crucial)

This compound is a Class 1 Lachrymator (tear gas agent) and a potential alkylating mutagen.[1]

-

Engineering Controls: Handle only in a functioning fume hood.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat.[1]

-

Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to nucleophilically displace the bromide and neutralize the lachrymatory effect.

-

Storage: Store at 2–8°C under Argon. Add a stabilizer (e.g., silver wool or trace K2CO3) to scavenge HBr if storing for >1 week.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 18711875 (Isomer Analog). Retrieved from [Link](Note: Used for physiochemical property modeling of the class).

-

Harrison, G. C., & Diehl, H. (1943). beta-Bromostyrene.[1] Organic Syntheses, Coll. Vol. 3, p.123. (Standard protocol for benzylic bromination principles). Retrieved from [Link]

-

AOBChem. (2025). Product Catalog: 2-(Bromomethyl)-1-ethyl-4-methylbenzene. Retrieved from [Link]

Sources

Nomenclature, Synthesis, and Reactivity Profile of 2-(Bromomethyl)-1-ethyl-4-methylbenzene

[1]

Executive Summary & Core Identity

2-(Bromomethyl)-1-ethyl-4-methylbenzene (CAS: 2742656-11-5) is a specialized alkylating agent belonging to the benzyl bromide class.[1] Unlike common reagents like benzyl bromide or 4-methylbenzyl bromide, this molecule features a tri-substituted benzene ring with a specific steric and electronic profile.[1] Its primary utility lies in medicinal chemistry as a "warhead" for introducing the lipophilic 2-ethyl-4-methylbenzyl moiety into pharmacophores, particularly in the development of receptor antagonists where the ethyl group provides critical conformational locking.[1]

This guide dissects the nomenclature ambiguities, synthetic pathways, and handling protocols required to utilize this intermediate with high fidelity.

The Nomenclature Matrix[1]

In chemical databases and patent literature, this molecule is frequently obscured by varying naming conventions. The table below consolidates these synonyms to facilitate accurate searching and procurement.

Table 1: Synonym & Identifier Database[1]

| Naming Convention | Name / Identifier | Contextual Usage |

| IUPAC (Systematic) | 1-(Bromomethyl)-2-ethyl-5-methylbenzene | Preferred for regulatory documentation.[1] |

| CAS Index Name | Benzene, 2-(bromomethyl)-1-ethyl-4-methyl- | Used in SciFinder and chemical inventory searches.[1] |

| Functional Parent | 2-Ethyl-5-methylbenzyl bromide | Most common in synthetic lab notebooks. Treats the bromomethyl group as position 1.[1] |

| Trivial / Historical | Older literature; references the toluene parent.[1] | |

| SMILES | CCc1c(C)cc(C)cc1CBr | Digital drug discovery and cheminformatics. |

| InChI Key | UYQJLJNDDRLHRP-UHFFFAOYSA-N | Unique digital signature for database deduplication. |

Visualization: Nomenclature Logic

The following diagram illustrates how the numbering shifts depending on whether the molecule is viewed as a benzene derivative or a benzyl bromide derivative.

Figure 1: Structural mapping showing how priority rules dictate the two primary names used in commerce and literature.[1]

Synthetic Utility & Reactivity Profile[1][2]

The reactivity of 2-(Bromomethyl)-1-ethyl-4-methylbenzene is defined by the benzylic carbon-bromine bond .[1] This bond is highly susceptible to SN2 nucleophilic substitution due to the resonance stabilization of the transition state by the aromatic ring.[1]

Critical Reactivity Factors[1]

-

Steric Hindrance: The ortho-ethyl group at position 1 exerts significant steric pressure on the bromomethyl group at position 2.[1] This reduces the rate of substitution compared to unsubstituted benzyl bromide, requiring higher reaction temperatures or more polar solvents (e.g., DMF, DMSO) to drive coupling reactions.[1]

-

Lachrymatory Effect: Like all benzyl bromides, this compound is a potent lachrymator (tear gas).[1] It alkylates TRPA1 channels in sensory nerves.[1] Strict engineering controls are mandatory.

Synthesis Pathways: The Selectivity Challenge

Producing this specific isomer is non-trivial.[1] Direct radical bromination of the hydrocarbon precursor (1-ethyl-2,4-dimethylbenzene) using NBS often leads to a mixture of products because the secondary benzylic position (on the ethyl group) forms a more stable radical than the primary methyl group.[1]

Therefore, the "Gold Standard" synthesis is via the Alcohol Intermediate. [1]

Figure 2: Synthetic strategy comparison. Route B is preferred for pharmaceutical applications to avoid regioisomeric impurities.[1]

Experimental Protocol: High-Fidelity Synthesis

Objective: Synthesis of 2-(Bromomethyl)-1-ethyl-4-methylbenzene from (2-ethyl-4-methylphenyl)methanol via PBr3 substitution. Rationale: This method avoids the regioselectivity issues of radical bromination, ensuring the bromine is placed exclusively on the methyl group, not the ethyl chain.[1]

Reagents & Equipment[1][3][4]

-

Substrate: (2-Ethyl-4-methylphenyl)methanol (1.0 eq)

-

Reagent: Phosphorus Tribromide (PBr3) (0.4 eq)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene[1]

-

Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a drying tube (CaCl2) or inert gas inlet.

-

Solvation: Dissolve 10.0 g of (2-ethyl-4-methylphenyl)methanol in 100 mL of anhydrous DCM. Cool the solution to 0°C using an ice/water bath.

-

Addition: Dilute PBr3 (0.4 eq) in 10 mL DCM. Add this solution dropwise to the reaction flask over 30 minutes.

-

Technical Note: Maintain temperature <5°C to prevent elimination side reactions or polymerization.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

-

Monitoring: Check progress via TLC (Hexane/EtOAc 9:1).[1] The alcohol spot (lower Rf) should disappear, replaced by the bromide spot (high Rf).

-

-

Quenching: Cool back to 0°C. Cautiously add saturated aqueous NaHCO3 solution to quench excess PBr3. Caution: Gas evolution (HBr). [1]

-

Workup: Separate the organic layer.[1][2][3] Wash the aqueous layer twice with DCM.[1] Combine organic extracts and wash with brine.[1] Dry over anhydrous MgSO4.

-

Purification: Concentrate under reduced pressure. The residue is typically a clear to pale yellow oil.[1][4] If high purity is required, perform rapid filtration through a short pad of silica gel using 100% Hexanes.[1]

-

Storage: Store at 4°C over activated copper wire (to scavenge free Br2) and protect from light.[1]

-

Safety & Handling Specifications

Hazard Class: Corrosive (Skin/Eye), Acute Toxicity (Inhalation), Lachrymator.[1]

| Hazard | Control Measure |

| Lachrymator | All operations must occur in a functioning fume hood. Do not transport open containers outside the hood. |

| Hydrolysis | Reacts with moisture to release HBr gas.[1] Keep containers tightly chemically taped (parafilm is insufficient for long-term storage).[1] |

| Neutralization | Spills should be treated with a mixture of polyethylene glycol (PEG) and ethanol/water to nucleophilically deactivate the bromide before cleaning.[1] |

References

-

AOBChem. (2023).[1] Product Dossier: 2-(Bromomethyl)-1-ethyl-4-methylbenzene (CAS 2742656-11-5).[1][5][6] AOBChem Catalog.[1][5] Link

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Benzyl Bromide Derivatives. PubChem.[1][7] Link

-

Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 8th Edition.[1] Wiley-Interscience.[1] (Reference for SN2 mechanisms of benzyl halides).

-

Vögtle, F., et al. (1973).[1][3] Photochemical bromination of alkylbenzenes.[1][3] Chemische Berichte, 106, 717-718.[1][3] (Reference for radical bromination selectivity issues).

-

ChemicalBook. (2023).[1] 2-(Bromomethyl)-1-ethyl-4-methylbenzene Properties and Suppliers.[1][5][6]Link[1]

Sources

- 1. PubChemLite - 2-(bromomethyl)-4-ethyl-1-methylbenzene (C10H13Br) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. Improved process for side-chain bromination of alkyl-benzenes - Patent 1705168 [data.epo.org]

- 4. CAS 24344-85-2: Benzene, 1-(1-bromoethyl)-4-methyl- [cymitquimica.com]

- 5. aobchem.com [aobchem.com]

- 6. 2-(bromomethyl)-1-ethyl-4-methylbenzene | 2742656-11-5 [m.chemicalbook.com]

- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(Bromomethyl)-1-ethyl-4-methylbenzene in Friedel-Crafts Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-(Bromomethyl)-1-ethyl-4-methylbenzene in C-C Bond Formation

The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery by Charles Friedel and James Crafts in 1877, provides a powerful method for attaching substituents to an aromatic ring.[1] This family of reactions, proceeding via electrophilic aromatic substitution, is broadly categorized into alkylations and acylations.[1][2] 2-(Bromomethyl)-1-ethyl-4-methylbenzene emerges as a valuable reagent in Friedel-Crafts alkylation, offering a strategic pathway to synthesize a diverse array of diarylmethane derivatives. These structures are prevalent in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals and functional materials.

This guide provides an in-depth exploration of the application of 2-(Bromomethyl)-1-ethyl-4-methylbenzene in Friedel-Crafts reactions. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and showcase the versatility of this reagent through a variety of applications.

Mechanistic Insights: The Journey of a Benzylic Bromide in Friedel-Crafts Alkylation

The Friedel-Crafts alkylation using 2-(Bromomethyl)-1-ethyl-4-methylbenzene proceeds through a well-established electrophilic aromatic substitution mechanism. The key to this reaction is the generation of a potent electrophile, a benzylic carbocation, facilitated by a Lewis acid catalyst.

The reaction can be dissected into three primary steps:

-

Generation of the Electrophile: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates with the bromine atom of 2-(Bromomethyl)-1-ethyl-4-methylbenzene. This coordination weakens the C-Br bond, leading to its cleavage and the formation of a resonance-stabilized benzylic carbocation. For primary benzylic halides, this may exist as a carbocation-like complex with the Lewis acid rather than a free carbocation.[2][3]

-

Nucleophilic Attack by the Arene: The electron-rich π-system of the aromatic substrate (arene) acts as a nucleophile, attacking the electrophilic carbocation. This attack forms a new carbon-carbon bond and results in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Deprotonation and Catalyst Regeneration: A weak base, typically the complexed halide ion (e.g., AlCl₃Br⁻), abstracts a proton from the carbon atom bearing the new substituent. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, allowing it to participate in further catalytic cycles.[3]

Caption: Mechanism of Friedel-Crafts Alkylation.

Applications in the Synthesis of Diarylalkanes

The reaction of 2-(Bromomethyl)-1-ethyl-4-methylbenzene with various aromatic compounds opens a direct route to a wide range of substituted diarylalkanes. The regioselectivity of the reaction on the nucleophilic arene is governed by the directing effects of its existing substituents.

| Arene Substrate | Activating/Deactivating Nature | Expected Major Product(s) | Rationale & Comments |

| Benzene | Neutral | 1-Ethyl-4-methyl-2-(phenylmethyl)benzene | Direct alkylation on the unsubstituted ring. |

| Toluene | Activating (ortho, para-directing) | 1-Ethyl-4-methyl-2-((4-methylphenyl)methyl)benzene and 1-Ethyl-4-methyl-2-((2-methylphenyl)methyl)benzene | The activating methyl group directs the incoming electrophile to the ortho and para positions. The para product is often favored due to reduced steric hindrance. |

| Anisole | Strongly Activating (ortho, para-directing) | 2-((4-Methoxyphenyl)methyl)-1-ethyl-4-methylbenzene | The potent activating nature of the methoxy group leads to high reactivity and strong direction to the para position. |

| Chlorobenzene | Deactivating (ortho, para-directing) | 2-((4-Chlorophenyl)methyl)-1-ethyl-4-methylbenzene and 2-((2-Chlorophenyl)methyl)-1-ethyl-4-methylbenzene | While the ring is deactivated, the halogen directs ortho and para. Harsher reaction conditions may be required compared to activated arenes. |

| Nitrobenzene | Strongly Deactivating (meta-directing) | No significant reaction | Friedel-Crafts alkylations are generally unsuccessful with strongly deactivated rings.[4] |

Experimental Protocol: Synthesis of 1-Ethyl-4-methyl-2-(phenylmethyl)benzene

This protocol details a representative Friedel-Crafts alkylation of benzene with 2-(Bromomethyl)-1-ethyl-4-methylbenzene using aluminum chloride as the catalyst.

Safety Precautions:

-

2-(Bromomethyl)-1-ethyl-4-methylbenzene is a lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Aluminum chloride (anhydrous) is corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and weigh quickly.

-

Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a fume hood.

-

The reaction is exothermic and will generate HCl gas. Ensure proper ventilation and have a base quench ready.

Materials:

-

2-(Bromomethyl)-1-ethyl-4-methylbenzene (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

-

Benzene (used as both reactant and solvent)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet connected to a bubbler or a drying tube

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (optional, to aid stirring). Cool the flask to 0 °C in an ice-water bath.

-

Addition of Reactants: In the dropping funnel, prepare a solution of 2-(Bromomethyl)-1-ethyl-4-methylbenzene (1.0 eq) in an excess of dry benzene.

-

Reaction Execution: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride and dissolve the inorganic salts.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess benzene.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure 1-Ethyl-4-methyl-2-(phenylmethyl)benzene.

Sources

Application Notes and Protocols: The Grignard Reaction of 2-(Bromomethyl)-1-ethyl-4-methylbenzene

Introduction: Unlocking the Potential of a Versatile Benzylmagnesium Reagent

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and utilization of the Grignard reagent derived from 2-(Bromomethyl)-1-ethyl-4-methylbenzene, namely 2-(1-ethyl-4-methylbenzyl)magnesium bromide. This benzylic Grignard reagent is a valuable intermediate for introducing the sterically hindered 1-ethyl-4-methylbenzyl moiety into a wide range of molecular scaffolds, a structural motif of interest in the development of novel therapeutic agents and functional materials.

Benzylic Grignard reagents are known for their heightened reactivity compared to their alkyl or aryl counterparts.[2] However, this increased reactivity also predisposes them to side reactions, most notably Wurtz coupling, which can significantly lower the yield of the desired product.[3] This guide will address these challenges by providing a protocol optimized to minimize side product formation, with a particular focus on the strategic choice of solvent. We will explore the mechanistic underpinnings of the reaction and provide a detailed, step-by-step protocol for the synthesis of the Grignard reagent and its subsequent reaction with a representative electrophile.

Mechanistic Considerations: Taming the Reactivity of a Benzylic Grignard Reagent

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond of an organic halide.[1] In the case of 2-(Bromomethyl)-1-ethyl-4-methylbenzene, this results in the formation of a highly nucleophilic organomagnesium species. The reaction is typically conducted in an anhydrous ether solvent, which solvates the magnesium ion and stabilizes the Grignard reagent.

A critical challenge in the synthesis of benzylic Grignard reagents is the competing Wurtz coupling reaction.[3] This side reaction occurs when a newly formed Grignard reagent molecule nucleophilically attacks a molecule of the unreacted benzyl bromide, leading to the formation of a homocoupled dimer.

Several factors can influence the extent of Wurtz coupling, including temperature, the rate of addition of the halide, and, most significantly, the choice of solvent.[4] While tetrahydrofuran (THF) is a common solvent for Grignard reactions, studies have shown that for benzylic halides, it can promote Wurtz coupling.[5][6] In contrast, 2-methyltetrahydrofuran (2-MeTHF), a greener solvent alternative, has been demonstrated to suppress the formation of the Wurtz byproduct in benzyl Grignard reactions, leading to higher yields of the desired Grignard reagent.[7][8] This is attributed to the different aggregation states of the Grignard reagent in 2-MeTHF compared to THF.[6]

Visualizing the Reaction Pathway

Caption: Reaction scheme for the formation and reaction of 2-(1-ethyl-4-methylbenzyl)magnesium bromide.

Experimental Protocols

Safety Precautions: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be rigorously dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential. Personal protective equipment, including safety glasses, a lab coat, and gloves, must be worn at all times.

Part 1: Preparation of 2-(1-ethyl-4-methylbenzyl)magnesium bromide

This protocol is adapted from established procedures for the formation of benzylic Grignard reagents, with modifications to minimize Wurtz coupling.[2][4]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 2-(Bromomethyl)-1-ethyl-4-methylbenzene | 2742656-11-5 | 213.12 | 10.0 | 2.13 g | Ensure purity and dryness. |

| Magnesium turnings | 7439-95-4 | 24.31 | 12.0 | 0.29 g | Activate before use. |

| Iodine | 7553-56-2 | 253.81 | 1-2 crystals | - | As an initiator. |

| Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | 86.13 | - | 30 mL | Must be freshly distilled and anhydrous. |

Procedure:

-

Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to ensure all moisture is removed. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

-

Magnesium Activation: Place the magnesium turnings and a few crystals of iodine into the flask. Gently warm the flask with a heat gun under a nitrogen atmosphere until the purple iodine vapor is observed and then dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

-

Initiation: Prepare a solution of 2-(Bromomethyl)-1-ethyl-4-methylbenzene (2.13 g, 10.0 mmol) in anhydrous 2-MeTHF (20 mL) in the dropping funnel. Add a small portion (approx. 1-2 mL) of this solution to the activated magnesium turnings. The reaction should initiate within a few minutes, as evidenced by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Addition: Once the reaction has initiated, add the remaining solution of 2-(Bromomethyl)-1-ethyl-4-methylbenzene dropwise from the addition funnel at a rate that maintains a gentle reflux. The addition should take approximately 30-45 minutes. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1 hour to ensure complete formation of the Grignard reagent. The resulting greyish-brown suspension is the 2-(1-ethyl-4-methylbenzyl)magnesium bromide solution and should be used immediately in the next step.

Part 2: Reaction with an Electrophile (Example: Carbon Dioxide)

This protocol details the reaction of the prepared Grignard reagent with carbon dioxide to form 2-(1-ethyl-4-methylphenyl)acetic acid.[9]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 2-(1-ethyl-4-methylbenzyl)magnesium bromide solution | - | - | ~10.0 | ~30 mL | Freshly prepared from Part 1. |

| Dry Ice (solid CO₂) | 124-38-9 | 44.01 | Excess | ~20 g | Crushed into small pieces. |

| Diethyl ether | 60-29-7 | 74.12 | - | 50 mL | For extraction. |

| 6 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed | - | For acidification. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | For drying. |

Procedure:

-

Reaction Setup: In a separate flask, place an excess of crushed dry ice.

-

Addition of Grignard Reagent: Slowly pour the freshly prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A solid precipitate will form. Allow the excess dry ice to sublime.

-

Quenching and Acidification: Once the excess CO₂ has evaporated, slowly add 6 M HCl to the reaction mixture with stirring until the solid dissolves and the aqueous layer is acidic (test with pH paper).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-(1-ethyl-4-methylphenyl)acetic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Data Presentation

Table 1: Reactant and Expected Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) |

| 2-(Bromomethyl)-1-ethyl-4-methylbenzene | C₁₀H₁₃Br | 213.12 | Liquid |

| 2-(1-ethyl-4-methylbenzyl)magnesium bromide | C₁₀H₁₃BrMg | 237.43 | In solution |

| 2-(1-ethyl-4-methylphenyl)acetic acid | C₁₁H₁₄O₂ | 178.23 | Solid |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Reaction fails to initiate | Inactive magnesium surface (oxide layer); presence of moisture. | Ensure all glassware is rigorously dried. Use a fresh bottle of anhydrous solvent. Activate the magnesium with iodine and gentle heating. A small amount of 1,2-dibromoethane can also be used as an initiator.[10] |

| Low yield of Grignard reagent | Significant Wurtz coupling; incomplete reaction. | Add the benzyl bromide solution slowly and maintain a gentle reflux. Ensure the reaction goes to completion by stirring for an adequate time after the addition. Consider using a more dilute solution of the benzyl bromide. |

| Formation of a white precipitate | Reaction with atmospheric moisture or carbon dioxide. | Ensure the reaction is carried out under a positive pressure of an inert gas. Use well-sealed septa and syringes for transfers. |

| Low yield of the final product | Incomplete reaction with the electrophile; loss of product during workup. | Ensure the Grignard reagent is added to an excess of the electrophile (in the case of CO₂). Be careful during the extraction and washing steps to avoid loss of product. Ensure the acidification step is complete to protonate the carboxylate salt. |

Conclusion

The successful synthesis and application of 2-(1-ethyl-4-methylbenzyl)magnesium bromide hinge on the careful control of reaction conditions to favor the desired Grignard formation over competing side reactions. The use of 2-MeTHF as a solvent is a key strategy in minimizing Wurtz coupling, thereby improving the overall efficiency of the process. This application note provides a robust framework for researchers to confidently prepare and utilize this valuable synthetic intermediate, paving the way for its application in the synthesis of complex molecules in drug discovery and materials science.

References

-

Kadama, A., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1870-1878. Available at: [Link]

-

ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. Retrieved February 17, 2026, from [Link]

-

Royal Society of Chemistry. (2013). 4 - Green Chemistry. Retrieved February 17, 2026, from [Link]

-

Pace, V., & Langer, T. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 15-26. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-4-ethyl-1-methylbenzene. Retrieved February 17, 2026, from [Link]

-

Studylib. (n.d.). Why use METHF. Retrieved February 17, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction. Retrieved February 17, 2026, from [Link]

-

ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved February 17, 2026, from [Link]

-

AOBChem. (n.d.). 2-(Bromomethyl)-1-ethyl-4-methylbenzene. Retrieved February 17, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved February 17, 2026, from [Link]

-

Cambridge University Press. (n.d.). Grignard Reaction. Retrieved February 17, 2026, from [Link]

-

Science of Synthesis. (n.d.). Product Subclass 8: Benzylic Grignard Reagents. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2008). (10) Patent No.. Retrieved February 17, 2026, from [Link]

-

JETIR. (2024). A REVIEW ARTICLE ON GRIGNARD REACTION. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2020). (PDF) Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). US4683344A - Process for the preparation of an organomagnesium compound.

-

ResearchGate. (2025). MgBr 2 ·OEt 2 - A Versatile Reagent in Organic Synthesis. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF PHARMACEUTICAL INTERMEDIATES - Patent 2231575 - EPO.

-

DigitalCommons@University of Nebraska - Lincoln. (n.d.). PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANIC SYNTHESES (GRIGNARD, TOSYLATES, NITRILES). Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). United States Patent Office.

-

Hokkaido University Collection of Scholarly and Academic Papers. (n.d.). Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. Retrieved February 17, 2026, from [Link]

Sources

- 1. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]

- 8. studylib.net [studylib.net]

- 9. ijnrd.org [ijnrd.org]

- 10. community.wvu.edu [community.wvu.edu]

Suzuki coupling protocols for 2-(Bromomethyl)-1-ethyl-4-methylbenzene

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-(Bromomethyl)-1-ethyl-4-methylbenzene

Part 1: Strategic Overview & Mechanistic Insight

The Substrate Challenge: Benzylic vs. Aryl Halides

The coupling of 2-(Bromomethyl)-1-ethyl-4-methylbenzene presents a distinct challenge compared to standard aryl halide cross-couplings. Unlike the typical

Critical Reactivity Profile:

-

Hybridization Mismatch: The electrophile is an alkyl halide (benzylic). Oxidative addition at an

carbon is slower and mechanistically distinct from aryl halides, often involving radical intermediates or -

Steric Impediment: The 1-ethyl group is ortho to the reactive bromomethyl center. This steric bulk protects the catalytic center but also hinders the approach of the boronic acid during transmetallation, necessitating ligands with specific cone angles (e.g., SPhos) or bite angles (e.g., dppf).

-

Side-Reaction Risks:

-

Homocoupling (Wurtz-type): Benzylic halides are prone to self-coupling to form bibenzyl derivatives (

), especially if the transmetallation step is slow. - -Hydride Elimination: While less prominent in benzylic systems than linear alkyls, it remains a risk if the catalyst isomerizes.

-

Part 2: Visualizing the Pathway

The following diagram illustrates the specific catalytic cycle for this benzylic substrate, highlighting the critical decision points between productive cross-coupling and destructive homocoupling.

Figure 1: Catalytic cycle emphasizing the competition between productive transmetallation and homocoupling in benzylic systems.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (Pd(dppf)Cl₂)

Best for: General screening, robust scale-up, and substrates with moderate steric hindrance.

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) possesses a large bite angle, which stabilizes the palladium center during the oxidative addition of benzylic halides and suppresses

Reagents:

-

Substrate: 2-(Bromomethyl)-1-ethyl-4-methylbenzene (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

-

Catalyst: [Pd(dppf)Cl₂]·CH₂Cl₂ (3–5 mol%)

-

Base:

(3.0 equiv) or

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the boronic acid, base (

), and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen is the enemy of benzylic coupling; it promotes homocoupling. -

Solvation: Dissolve the benzylic bromide in THF (degassed). Inject this solution into the vial containing the solids.

-

Activation: Add degassed water. The biphasic system is crucial for solubilizing the inorganic base while keeping the organic reactants in the THF phase.

-

Reaction: Heat to 60–80°C for 4–12 hours.

-

Checkpoint: Monitor via HPLC/TLC. If the bromide is consumed but product yield is low, check for the homocoupled dimer (bibenzyl impurity).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over

.[3]

Protocol B: The "Steric Specialist" (Pd(OAc)₂ + SPhos)

Best for: Highly hindered boronic acids or if Protocol A fails due to the ortho-ethyl group.

Rationale: SPhos is an electron-rich, bulky Buchwald ligand. It facilitates oxidative addition into difficult bonds and, crucially, creates a highly active catalyst that speeds up transmetallation, outcompeting the side reactions caused by the steric bulk of the 1-ethyl group.

Reagents:

-

Catalyst Precursor:

(1–2 mol%) -

Ligand: SPhos (2–4 mol%) – Maintain 1:2 Pd:Ligand ratio.

-

Base:

(anhydrous or 3.0 equiv hydrate) -

Solvent: Toluene (anhydrous) or 1,4-Dioxane.[1]

Step-by-Step Methodology:

-

Pre-complexation: In the reaction vessel, add

, SPhos, and the boronic acid. Purge with inert gas. -

Solvent Addition: Add anhydrous Toluene. Stir at RT for 5 mins to allow ligand complexation (solution often turns yellow/orange).

-

Substrate Addition: Add the benzylic bromide and base.

-

Thermal Cycle: Heat to 100°C . The higher temperature is tolerated well by SPhos and ensures rapid turnover.

-

Filtration: This protocol often produces fine phosphate salts. Filter through a Celite pad before aqueous workup to prevent emulsions.

Part 4: Data Summary & Optimization

Comparison of Conditions

| Parameter | Protocol A (dppf) | Protocol B (SPhos) | Why choose? |

| Catalyst Loading | 3–5 mol% | 1–2 mol% | SPhos is more active, allowing lower loading. |

| Temperature | 60–80°C | 80–100°C | dppf is robust; SPhos requires heat for activation. |

| Solvent System | Biphasic (THF/H2O) | Organic (Toluene) | Use Biphasic for polar boronic acids. |

| Primary Risk | Homocoupling | Protodeboronation | SPhos is faster, reducing homocoupling risk. |

| Cost | Moderate | High | Use dppf for initial screens; SPhos for optimization. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Homocoupled Product (Dimer) | Slow Transmetallation | Switch to Protocol B (SPhos). Increase Boronic Acid equivalents (to 1.5). |

| Unreacted Bromide | Catalyst Deactivation | Ensure strict O2-free conditions. The benzylic radical is sensitive to O2. |

| Protodeboronation (Ar-H) | Base/Solvent incompatibility | Switch base to |

Part 5: Safety & Handling (Lachrymator Warning)

2-(Bromomethyl)-1-ethyl-4-methylbenzene is a benzyl bromide derivative.

-

Hazard: Potent lachrymator (tear gas agent) and corrosive.

-

Engineering Control: All weighing and handling must occur inside a functioning fume hood.

-

Neutralization: Quench all glassware and syringes used with the bromide in a bath of 10% alcoholic KOH or dilute ammonia to destroy residual alkyl halide before removal from the hood.

References

-

Molander, G. A., & Biolatto, B. (2003).[4] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzylic Halides. Journal of Organic Chemistry.[4]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5][6] Chemical Reviews.

-

BenchChem. (2025).[7] Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.[3] (Context on steric hindrance and side reactions).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. thermofishersci.in [thermofishersci.in]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Williamson Ether Synthesis using 2-(Bromomethyl)-1-ethyl-4-methylbenzene

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly reliable and versatile method for the preparation of both symmetrical and unsymmetrical ethers.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this reaction, specifically focusing on the use of the benzylic halide, 2-(Bromomethyl)-1-ethyl-4-methylbenzene, as an electrophile.

Benzylic halides are particularly effective substrates for the Williamson ether synthesis. Their primary nature and the absence of β-hydrogens significantly minimize the competing E2 elimination side reaction, often leading to cleaner reactions and higher yields of the desired ether product.[4][5] The resulting benzyl ethers are of considerable interest in medicinal chemistry and drug development, frequently serving as stable and reliable protecting groups for alcohols and phenols. Their stability across a wide range of reaction conditions, coupled with their straightforward removal via catalytic hydrogenation, makes them an invaluable tool in the synthesis of complex molecules.[4]

This guide will delve into the mechanistic underpinnings of the reaction, offer critical considerations for experimental design, provide detailed, step-by-step protocols for both traditional and phase-transfer catalysis conditions, and present a comprehensive approach to product purification and characterization.

Mechanistic Insights and Strategic Considerations

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][6][7] The reaction is initiated by the deprotonation of an alcohol or phenol to form a highly nucleophilic alkoxide or phenoxide ion. This nucleophile then attacks the electrophilic carbon of the alkyl halide in a concerted step, leading to the formation of the ether linkage and the displacement of the halide leaving group.[3][6]

Caption: General mechanism of the Williamson ether synthesis.

Key Factors for Successful Synthesis:

Several experimental parameters must be carefully controlled to ensure the success and efficiency of the synthesis.

Choice of Base:

The selection of an appropriate base is critical for the initial deprotonation step. The pKa of the alcohol or phenol will dictate the required base strength.

| Base | Typical Substrates | Solvents | Key Considerations |

| Sodium Hydride (NaH) | Alcohols | THF, DMF | A strong, non-nucleophilic base. Generates H₂ gas.[6][7] |

| Potassium Carbonate (K₂CO₃) | Phenols, activated alcohols | Acetonitrile, Acetone | A milder, easier-to-handle base.[5][7][8] |

| Sodium Hydroxide (NaOH) | Phenols | Biphasic (with PTC) | Cost-effective for industrial applications.[9] |

| Silver Oxide (Ag₂O) | Sensitive substrates, sugars | DMF | Mild conditions, no need to pre-form the alkoxide.[10] |

Solvent Selection:

Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the "naked" and highly reactive anion to participate in the SN2 reaction.[1][7][11] Protic solvents can solvate the alkoxide ion, reducing its nucleophilicity and slowing the reaction rate.[1]

| Solvent | Polarity | Type | Advantages | Disadvantages |

| N,N-Dimethylformamide (DMF) | High | Aprotic | Excellent solvating power, high reaction rates.[1][7] | High boiling point, difficult to remove. |

| Acetonitrile (MeCN) | High | Aprotic | Good solvating power, lower boiling point.[1][11] | Can be susceptible to side reactions. |

| Tetrahydrofuran (THF) | Moderate | Aprotic | Good for use with NaH.[6][12] | Lower boiling point may limit reaction temp. |

| Toluene | Low | Aprotic | Used in phase-transfer catalysis.[12] | Poor solubility for ionic species. |

Reaction Temperature:

Typical Williamson ether syntheses are conducted at elevated temperatures, generally between 50-100 °C, to ensure a reasonable reaction rate.[1] However, excessively high temperatures can promote the competing E2 elimination reaction, particularly with more sterically hindered substrates.[7][11]

The Role of Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for accelerating reactions where the reactants are in different, immiscible phases.[13] In the context of the Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide or phenoxide from an aqueous phase to the organic phase containing the alkyl halide.[9][14] This approach offers several advantages, including the use of less expensive bases like NaOH and the elimination of the need for anhydrous solvents.[9][14]

Experimental Protocols

Reactant Information:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(Bromomethyl)-1-ethyl-4-methylbenzene | 2742656-11-5 | C₁₀H₁₃Br | 213.11 |

| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | NaH | 24.00 |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 |

| Phenol | 108-95-2 | C₆H₅OH | 94.11 |

| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 |

| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | C₁₆H₃₆BrN | 322.37 |

Protocol 1: Standard Williamson Ether Synthesis with Sodium Hydride

This protocol describes the synthesis of 2-((ethoxymethyl)amino)-1-ethyl-4-methylbenzene using ethanol as the nucleophile.

Caption: Workflow for standard Williamson ether synthesis.

Step-by-Step Procedure:

-

Alkoxide Formation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[12]

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Monitor the evolution of hydrogen gas.

-

Allow the mixture to stir at 0 °C until the gas evolution ceases, indicating the complete formation of the alkoxide.[12]

-

Ether Formation: Slowly add a solution of 2-(Bromomethyl)-1-ethyl-4-methylbenzene (1.1 eq.) in the same anhydrous solvent to the alkoxide solution at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-100 °C.

-

Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times typically range from 1 to 8 hours.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[8]

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.[8][15]

Protocol 2: Williamson Ether Synthesis using Phase-Transfer Catalysis

This protocol is particularly useful for reacting phenols with 2-(Bromomethyl)-1-ethyl-4-methylbenzene.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine the phenol (1.0 eq.), an aqueous solution of a strong base (e.g., 20% NaOH), and an organic solvent (e.g., toluene).[12]

-

Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq.).[12]

-

Add 2-(Bromomethyl)-1-ethyl-4-methylbenzene (1.1 eq.) to the biphasic mixture.

-

Stir the mixture vigorously and heat to reflux. The phase-transfer catalyst will shuttle the phenoxide from the aqueous phase to the organic phase where the reaction occurs.[12]

-

Monitor the reaction for completion by TLC or GC.

-

Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol (Protocol 1, steps 8-12).

Troubleshooting and Side Reactions

The primary competing side reaction in the Williamson ether synthesis is the E2 elimination of the alkylating agent, which is more prevalent with sterically hindered substrates.[1][7][16] Since 2-(Bromomethyl)-1-ethyl-4-methylbenzene is a primary benzylic halide lacking β-hydrogens, the E2 elimination pathway is significantly disfavored.[4][5]

Another potential side reaction, particularly when using aryloxide nucleophiles, is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the oxygen atom.[1][7] The choice of solvent and counter-ion can influence the O- vs. C-alkylation ratio.

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is sufficiently strong for complete deprotonation.[1] |

| Competing elimination reaction. | Use a less sterically hindered alkoxide. Lower the reaction temperature. | |

| Formation of Byproducts | C-alkylation of phenoxide. | Use a less polar solvent. Consider using a different counter-ion. |

| Hydrolysis of the alkyl halide. | Ensure anhydrous conditions, particularly when using strong bases like NaH. | |

| Difficulty in Purification | Residual starting materials. | Optimize the stoichiometry of the reactants. |

| Emulsion formation during work-up. | Add brine to the aqueous layer to break the emulsion. |

Product Characterization

The structure and purity of the synthesized ether should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-